Cas no 116529-79-4 (3-Chloro-5-nitroquinoline)

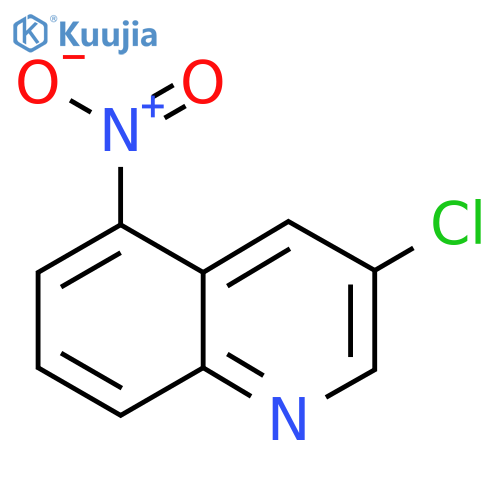

3-Chloro-5-nitroquinoline structure

商品名:3-Chloro-5-nitroquinoline

3-Chloro-5-nitroquinoline 化学的及び物理的性質

名前と識別子

-

- 3-chloro-5-nitroquinoline

- AKOS005423723

- Y13595

- STK256618

- AB01330824-02

- 116529-79-4

- NCGC00338356-01

- 3-Chloro-5-nitroquinoline

-

- インチ: 1S/C9H5ClN2O2/c10-6-4-7-8(11-5-6)2-1-3-9(7)12(13)14/h1-5H

- InChIKey: JYTNRQXYPGHCMY-UHFFFAOYSA-N

- ほほえんだ: ClC1=CN=C2C=CC=C(C2=C1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 208.0039551g/mol

- どういたいしつりょう: 208.0039551g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

3-Chloro-5-nitroquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656889-250mg |

3-Chloro-5-nitroquinoline |

116529-79-4 | 98% | 250mg |

¥4693.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656889-1g |

3-Chloro-5-nitroquinoline |

116529-79-4 | 98% | 1g |

¥11739.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656889-5g |

3-Chloro-5-nitroquinoline |

116529-79-4 | 98% | 5g |

¥31367.00 | 2024-08-09 |

3-Chloro-5-nitroquinoline 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

116529-79-4 (3-Chloro-5-nitroquinoline) 関連製品

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 249916-07-2(Borreriagenin)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 855474-56-5(butyl(hexan-2-yl)amine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬